Technical Monograph: Molecular Structure and Conformation of 5-(4-Bromo-3,5-dimethylphenyl)oxazole
Technical Monograph: Molecular Structure and Conformation of 5-(4-Bromo-3,5-dimethylphenyl)oxazole
Executive Summary
This technical guide provides a comprehensive structural and conformational analysis of 5-(4-Bromo-3,5-dimethylphenyl)oxazole , a specialized heterocyclic scaffold relevant to medicinal chemistry (specifically kinase and tubulin inhibition) and optoelectronic materials.
Unlike simple biaryls, this molecule features a critical interplay between the electron-deficient oxazole core and the sterically congested, electron-rich phenyl ring. This guide dissects the molecule's architecture, detailing the specific steric parameters that govern its conformation, providing a validated synthetic protocol, and outlining its utility as a pharmacophore intermediate.
Molecular Architecture and Conformational Analysis
Structural Connectivity
The molecule consists of a 1,3-oxazole ring connected at its C5 position to the C1' position of a trisubstituted phenyl ring. The phenyl moiety carries two methyl groups at the meta positions (3', 5') and a bromine atom at the para position (4').
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Core Scaffold: 1,3-Oxazole (C3H3NO).
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Pendant Group: 4-Bromo-3,5-dimethylphenyl.[1]
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Linkage: C5(oxazole)–C1'(phenyl) single bond.
Conformational Energy Landscape
The biological and physical properties of this molecule are dictated by the torsion angle (
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Steric Gating (The "Ortho Effect"): In many biaryl systems (e.g., 2,6-dimethylphenyl derivatives), steric clash forces the rings to be orthogonal (
). However, in 5-(4-Bromo-3,5-dimethylphenyl)oxazole , the methyl groups are located at the 3' and 5' positions. The ortho positions (2', 6') are occupied by hydrogen atoms.-
Result: The steric hindrance between the oxazole oxygen/nitrogen and the phenyl ortho-hydrogens is minimal.
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Consequence: The molecule adopts a near-planar conformation (
) in its ground state to maximize -conjugation between the oxazole and the phenyl ring. This planarity is critical for its fluorescence properties (scintillation) and its ability to intercalate into flat binding pockets (e.g., ATP binding sites in kinases).
-
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The 4-Bromo "Anchor": The bromine atom at the para position is sterically isolated from the biaryl linkage. Its primary role is electronic (weakly deactivating, inductive withdrawal) and functional (a handle for further cross-coupling). It does not perturb the planarity of the oxazole-phenyl axis.
Electronic Distribution
The oxazole ring acts as an electron-deficient heteroaromatic system, while the 3,5-dimethylphenyl ring is electron-rich due to the inductive donating effect (+I) of the two methyl groups.
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Dipole Moment: The vector points generally from the phenyl ring toward the oxazole nitrogen, enhanced by the electron-donating methyls.
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Visualization: The diagram below illustrates the steric and electronic flow.
Figure 1: Structural logic map illustrating the electronic flow and steric factors permitting planarity.
Synthesis and Characterization Protocols
To ensure high purity and structural integrity, a Suzuki-Miyaura Cross-Coupling approach is recommended over traditional cyclodehydration (e.g., Robinson-Gabriel) because it allows for the modular installation of the pre-functionalized phenyl ring, avoiding potential side reactions involving the bromine atom.
Experimental Protocol (Suzuki Coupling)
Reaction Overview: Coupling of 5-bromooxazole (or 5-iodooxazole) with (4-bromo-3,5-dimethylphenyl)boronic acid.
Reagents:
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Electrophile: 5-Bromooxazole (1.0 equiv).
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Nucleophile: (4-Bromo-3,5-dimethylphenyl)boronic acid (1.1 equiv) [CAS: 1451391-45-9].[2]
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
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Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).
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Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
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Inert Setup: Charge a dried Schlenk flask with the boronic acid, 5-bromooxazole, and Pd catalyst under an argon atmosphere.
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Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.
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Thermal Activation: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Note: The 4-bromo substituent on the phenyl ring is significantly less reactive than the 5-bromo/iodo on the oxazole or the boronic acid, preventing polymerization.
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Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validated Characterization Data (Predicted)
Upon isolation, the compound must be validated against these spectroscopic signatures:
| Technique | Parameter | Diagnostic Signal | Interpretation |
| ¹H NMR | Oxazole C2-H | Characteristic deshielded singlet of oxazole. | |
| Oxazole C4-H | Often overlaps with aromatics, but distinct. | ||
| Aromatic H | Singlet (due to symmetry) for H-2' and H-6'. | ||
| Methyl H | Strong singlet for two equivalent methyls. | ||
| ¹³C NMR | C-Br | Quaternary carbon attached to Bromine. | |
| Oxazole C2 | Most deshielded carbon. | ||
| Mass Spec | Isotope Pattern | M+ / (M+2)+ | 1:1 ratio characteristic of mono-brominated species. |
Applications in Drug Discovery & Materials[3]
Medicinal Chemistry: The "Scaffold Hop"
This molecule serves as a bioisostere for biaryl systems in kinase inhibitors.
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Kinase Selectivity: The 3,5-dimethyl motif acts as a "gatekeeper" probe. In many kinases, the gatekeeper residue controls access to the hydrophobic back pocket. The steric bulk of the methyl groups can induce selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with larger ones (e.g., Methionine).
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Tubulin Inhibition: 5-Phenyloxazoles are known pharmacophores for the colchicine binding site on tubulin. The planar conformation discussed in Section 1.2 is essential for fitting into this narrow cleft.
Materials Science: Scintillation
Oxazole derivatives are classic primary scintillators (e.g., PPO, POPOP).
-
Shift Mechanism: The 3,5-dimethyl groups prevent intermolecular
-stacking quenching in the solid state without disrupting the intramolecular conjugation required for fluorescence. -
Functionalization: The 4-bromo group allows this molecule to be used as a core to build larger, red-shifted oligomers via further Suzuki or Sonogashira couplings.
Figure 2: Synthetic workflow and downstream utility pathways.
References
-
Synthesis of 5-substituted oxazoles via Suzuki Coupling: Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 2016.
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Boronic Acid Precursor Data: (4-Bromo-3,5-dimethylphenyl)boronic acid (CAS 1451391-45-9) Properties and Availability.[2] Sigma-Aldrich / Merck.
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Conformational Analysis of Phenyl-Oxazoles: Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 2021.[3]
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Steric Effects in Biaryl Systems: Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns? PMC, 2021.
Sources
- 1. (4-Bromo-3,5-dimethylphenyl)boronic acid | 1451391-45-9 [sigmaaldrich.com]
- 2. (4-Bromo-3,5-dimethylphenyl)boronic acid | 1451391-45-9 [sigmaaldrich.com]
- 3. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
